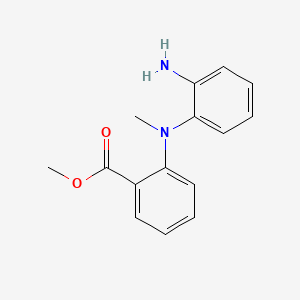
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester can be achieved through several methods:
Methylation of o-aminophenyl anthranilic acid: This involves the methylation of o-aminophenyl anthranilic acid using methylating agents.
Esterification of N-methyl-o-aminophenyl anthranilic acid: This method involves the esterification of N-methyl-o-aminophenyl anthranilic acid with methanol.
Analyse Chemischer Reaktionen
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester can be compared with other similar compounds, such as:
Methyl anthranilate:
N-Methyl anthranilic acid: This compound is similar but does not have the ester functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H16N2O2 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
methyl 2-(2-amino-N-methylanilino)benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-17(14-10-6-4-8-12(14)16)13-9-5-3-7-11(13)15(18)19-2/h3-10H,16H2,1-2H3 |
InChI-Schlüssel |
VMIXCMLZXYIMJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


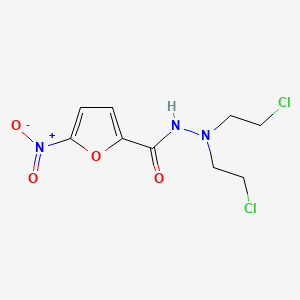
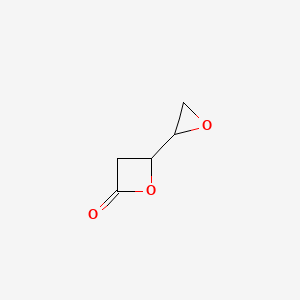
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
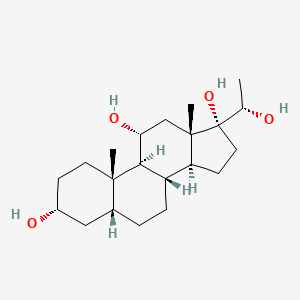
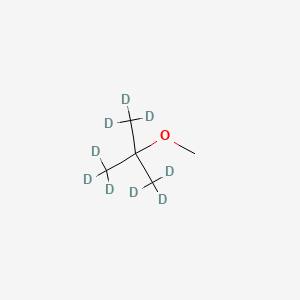


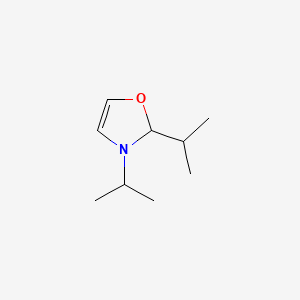
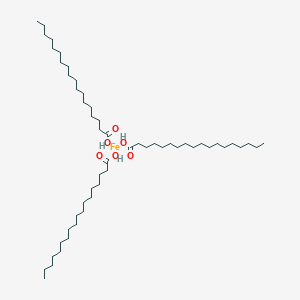
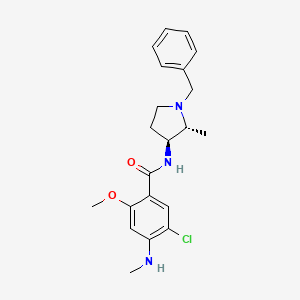
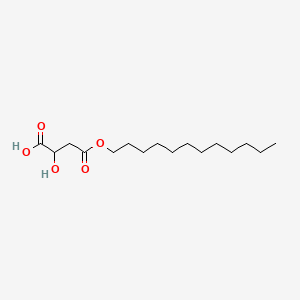
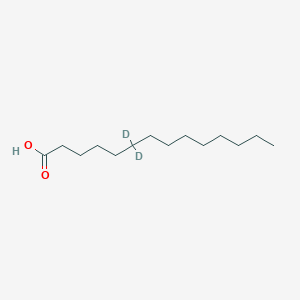
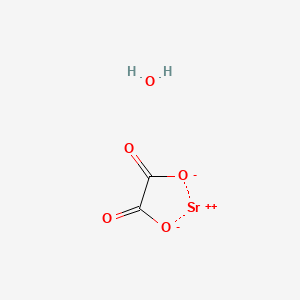
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
